molecular formula C12H11ClN4O2 B1430138 6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide CAS No. 1024604-99-6

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide

Cat. No. B1430138
CAS RN: 1024604-99-6
M. Wt: 278.69 g/mol
InChI Key: DLTVTTAJIDHOAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide” is characterized by the presence of a pyridazine ring, which is endowed with unique physicochemical properties . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists Development

Research has shown that compounds structurally related to "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide" have been explored for their potent serotonin-3 (5-HT3) receptor antagonistic activity. In one study, the structure-activity relationship (SAR) of various derivatives was analyzed to understand the influence of different aromatic nuclei on 5-HT3 receptor antagonistic activity. The study highlighted the significance of heteroaromatic rings, including pyridine and pyridazine, in enhancing the activity against 5-HT3 receptors, which are critical in mediating various physiological and pathological processes, including nausea and anxiety. The optimal compounds identified demonstrated superior effects compared to standard treatments like ondansetron and granisetron, suggesting potential therapeutic applications in conditions associated with 5-HT3 receptor dysregulation (Harada et al., 1995).

Synthesis and Biological Evaluation

Another avenue of research involves the synthesis and in vivo evaluation of novel fluoroquinolones containing structural elements similar to "this compound". These compounds were tested against Mycobacterium tuberculosis in mice, demonstrating activity comparable to existing treatments like sparfloxacin. The study underscores the potential of such derivatives in contributing to the development of new therapeutic agents for tuberculosis treatment, showcasing the versatility of the pyridazine core structure in drug development (Shindikar & Viswanathan, 2005).

Antiulcer Agents and Antisecretory Activity

Derivatives of "this compound" have also been synthesized and evaluated for their potential as antiulcer agents. By modifying the pyridine ring to a pyridazine ring and exploring various substituents, researchers aimed to develop compounds with potent antisecretory activity and reduced toxicity. Some derivatives exhibited long-lasting and potent antisecretory activity in animal models, suggesting their potential in the treatment of ulcer-related disorders (Yamada et al., 1981).

Analgesic Activity Exploration

In the realm of pain management, research on imidazo[1,2-b]pyridazine derivatives, which share a structural similarity with "this compound", revealed significant analgesic properties. These compounds were tested for their anti-inflammatory, analgesic, and ulcerogenic activities, showing promising results as potential analgesics comparable to existing treatments (Luraschi et al., 1995).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to these biomolecules. Additionally, it has been observed to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, it has been found to affect the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, its impact on cellular metabolism includes changes in the levels of various metabolites, indicating its role in metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function . This binding is facilitated by the compound’s ability to form hydrogen bonds and engage in π-π stacking interactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity being maintained over extended periods. These findings suggest that the compound has a lasting impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound’s metabolism involves various biochemical reactions, including oxidation and conjugation, leading to the formation of metabolites that can further influence cellular processes. These interactions can affect metabolic flux and the levels of specific metabolites, thereby modulating overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

6-chloro-N-(2-hydroxy-2-pyridin-3-ylethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-11-4-3-9(16-17-11)12(19)15-7-10(18)8-2-1-5-14-6-8/h1-6,10,18H,7H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTVTTAJIDHOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CNC(=O)C2=NN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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